molecular formula C13H9BrO B13136388 3-Bromo-9h-fluoren-9-ol CAS No. 2038-90-6

3-Bromo-9h-fluoren-9-ol

Cat. No.: B13136388
CAS No.: 2038-90-6
M. Wt: 261.11 g/mol
InChI Key: GYBYYSKYAJLEJQ-UHFFFAOYSA-N
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Description

3-Bromo-9H-fluoren-9-ol: is an organic compound with the molecular formula C13H9BrO It is a derivative of fluorene, where a bromine atom is substituted at the third position and a hydroxyl group at the ninth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9H-fluoren-9-ol typically involves the bromination of 9H-fluoren-9-ol. One common method is the reaction of 9H-fluoren-9-ol with bromine in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9H-fluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-9H-fluoren-9-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorene derivatives, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated compounds on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-9H-fluoren-9-ol involves its interaction with various molecular targets. The hydroxyl group at the ninth position allows it to form hydrogen bonds with other molecules, while the bromine atom at the third position can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological targets .

Properties

CAS No.

2038-90-6

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

IUPAC Name

3-bromo-9H-fluoren-9-ol

InChI

InChI=1S/C13H9BrO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H

InChI Key

GYBYYSKYAJLEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)Br)O

Origin of Product

United States

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